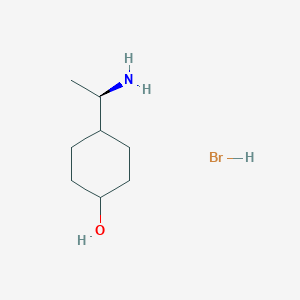
(R)-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide is a chiral compound with a cyclohexane ring substituted with an aminoethyl group and a hydroxyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 4-(1-Aminoethyl)cyclohexanone using a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of ®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide often involves large-scale catalytic hydrogenation processes. The use of high-pressure hydrogenation reactors and efficient chiral catalysts allows for the production of the compound in high yields and purity. The final product is typically isolated as the hydrobromide salt to enhance its stability and solubility.
化学反应分析
Types of Reactions
®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of 4-(1-Aminoethyl)cyclohexanone or 4-(1-Aminoethyl)cyclohexanal.
Reduction: Formation of 4-(1-Aminoethyl)cyclohexane.
Substitution: Formation of 4-(1-Aminoethyl)cyclohexyl halides or alkyl derivatives.
科学研究应用
®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of ®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter release and receptor activity, leading to changes in cellular signaling. Its effects on the central nervous system are of particular interest in the study of neurological disorders.
相似化合物的比较
Similar Compounds
(S)-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide: The enantiomer of the compound with different biological activities.
4-(1-Aminoethyl)cyclohexanone: A precursor in the synthesis of the compound.
4-(1-Aminoethyl)cyclohexane: A reduced form of the compound.
Uniqueness
®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide is unique due to its chiral nature and specific interactions with biological targets. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds, making it a valuable tool in neurological research.
属性
分子式 |
C8H18BrNO |
|---|---|
分子量 |
224.14 g/mol |
IUPAC 名称 |
4-[(1R)-1-aminoethyl]cyclohexan-1-ol;hydrobromide |
InChI |
InChI=1S/C8H17NO.BrH/c1-6(9)7-2-4-8(10)5-3-7;/h6-8,10H,2-5,9H2,1H3;1H/t6-,7?,8?;/m1./s1 |
InChI 键 |
HJAZDMVXUMHDDS-PUFYQOQHSA-N |
手性 SMILES |
C[C@H](C1CCC(CC1)O)N.Br |
规范 SMILES |
CC(C1CCC(CC1)O)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



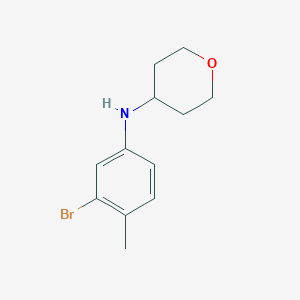
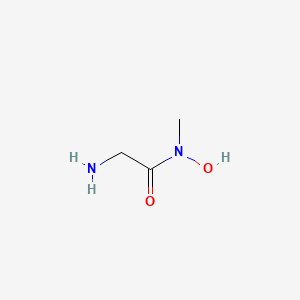
![(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid](/img/structure/B13328356.png)
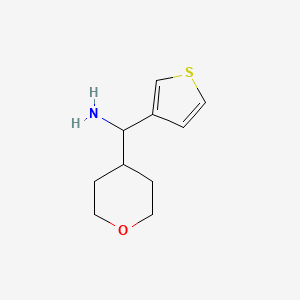


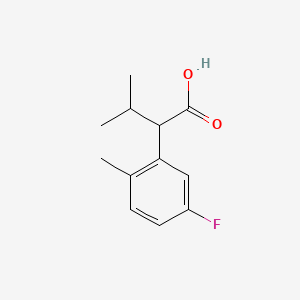
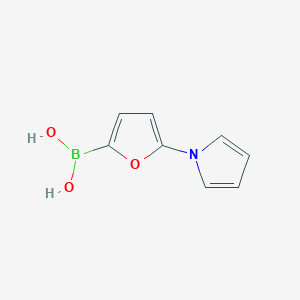
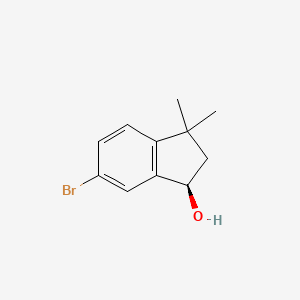
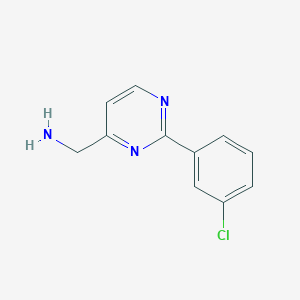
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13328411.png)
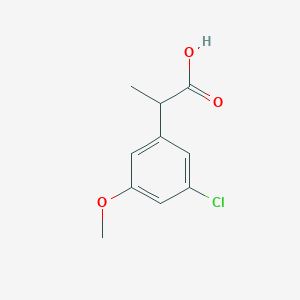
![2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13328440.png)
